

Application Notes and Protocols for Bomedemstat in C57BL/6 Mouse Models

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Compound of Interest

Compound Name: *Bomedemstat dihydrochloride*

Cat. No.: *B15580982*

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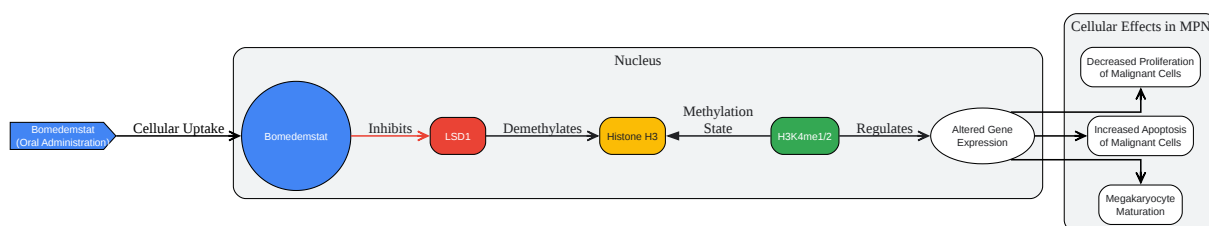
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of bomedemstat (also known as IMG-7289), an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), in C57BL/6 mouse models of myeloproliferative neoplasms (MPNs). The protocols detailed below are based on established preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.

Mechanism of Action

Bomedemstat is an orally bioavailable small molecule that functions as an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a critical role in hematopoiesis and the pathogenesis of MPNs. LSD1 demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), epigenetic marks generally associated with transcriptional repression. By inhibiting LSD1, bomedemstat leads to the accumulation of these methylation marks, altering gene expression in hematopoietic stem and progenitor cells. This ultimately results in the inhibition of proliferation and induction of apoptosis in malignant cells, particularly those harboring the JAK2V617F mutation, a common driver of MPNs. Furthermore, bomedemstat's inhibition of LSD1 allows for the maturation of progenitor cells into megakaryocytes.^{[1][2][3][4][5]}

Signaling Pathway of Bomedemstat (LSD1 Inhibition)



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Caption: Bomedemstat inhibits LSD1, leading to altered gene expression and therapeutic effects in MPN cells.

Data Presentation: Dosing and Efficacy in C57BL/6 Mouse Models

The following table summarizes the quantitative data from a key preclinical study utilizing a C57BL/6 mouse model of JAK2V617F-driven myeloproliferative neoplasm.

Parameter	Vehicle Control	Bomedemstat (IMG-7289)	Reference
Mouse Model	C57BL/6J background, Mx-Cre+, Jak2V617F	C57BL/6J background, Mx-Cre+, Jak2V617F	[6]
Dosage	Vehicle	45 mg/kg	[6]
Administration Route	Oral Gavage	Oral Gavage	[6]
Frequency	Once daily	Once daily	[6]
Duration	56 days	56 days	[6]
White Blood Cell Count (WBC, $\times 10^9/L$)	Elevated	Normalized	[6]
Platelet Count (PLT, $\times 10^9/L$)	Elevated	Normalized	[6]
Hematocrit (HCT, %)	Elevated	Improved	[6]
Spleen Volume	Enlarged	Reduced	[6]
Bone Marrow Fibrosis	Present	Reduced	[6]
Mutant Allele Burden	High	Reduced	[6]
Survival	Reduced	Prolonged	[6]

Experimental Protocols

C57BL/6 Jak2V617F Mouse Model of Myeloproliferative Neoplasm

This protocol describes the generation and use of a common mouse model for studying MPNs, which recapitulates key features of the human disease.

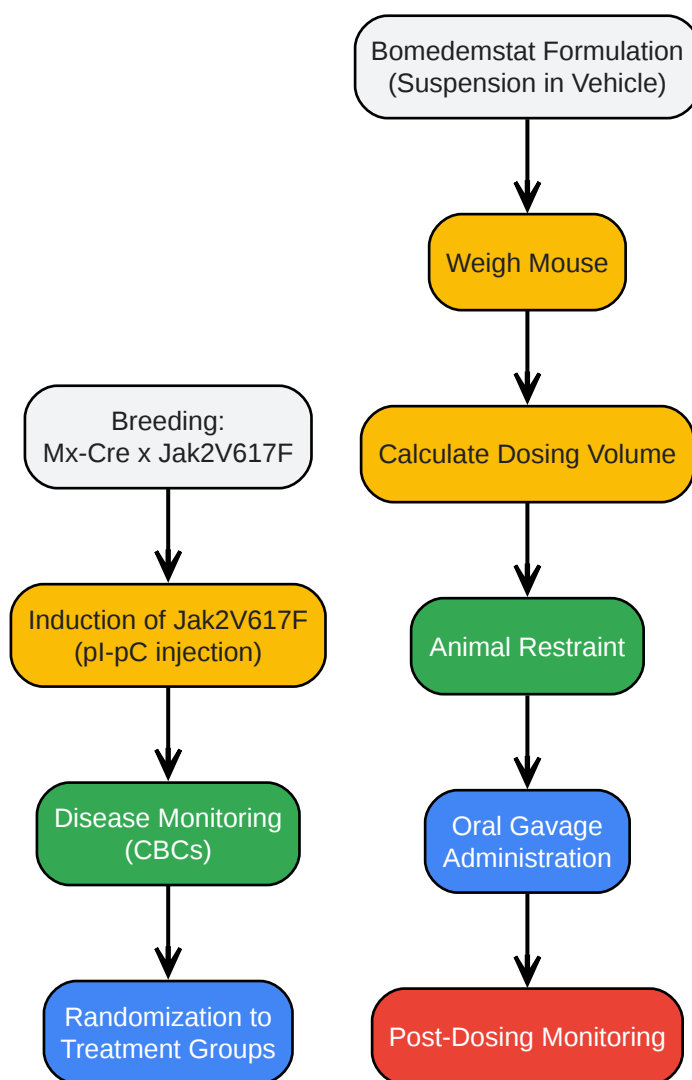
Materials:

- C57BL/6J mice

- Mx-Cre transgenic mice (C57BL/6 background)
- Jak2V617F conditional knock-in mice (C57BL/6 background)
- Polyinosinic:polycytidylic acid (pl-pC)
- Sterile PBS

Procedure:

- **Breeding:** Generate experimental mice by crossing Mx-Cre mice with Jak2V617F conditional knock-in mice to obtain Mx-Cre⁺, Jak2V617F animals on a C57BL/6 background.
- **Induction of Jak2V617F Expression:** At 4-6 weeks of age, induce the expression of the Jak2V617F mutation by intraperitoneal injection of pl-pC (typically 300 µg per mouse) every other day for a total of three injections.
- **Disease Monitoring:** Monitor the development of the MPN phenotype by performing regular complete blood counts (CBCs) via retro-orbital or tail vein bleeding. Expect to see elevated white blood cell counts, platelet counts, and hematocrit within a few weeks of induction.
- **Treatment Initiation:** Once the MPN phenotype is established (e.g., significantly elevated hematological parameters), randomize the mice into treatment and control groups.



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